6-Amino-N-phenylnaphthalene-2-sulfonamide
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Overview
Description
6-Amino-N-phenylnaphthalene-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a naphthalene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-phenylnaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These reactions utilize readily available low-cost commodity chemicals, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-phenylnaphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfonamide group, which can participate in diverse chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
6-Amino-N-phenylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Amino-N-phenylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is particularly relevant in the development of antimicrobial agents, where the compound can inhibit bacterial growth by targeting essential enzymes .
Comparison with Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness: 6-Amino-N-phenylnaphthalene-2-sulfonamide is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
25500-93-0 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-amino-N-phenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c17-14-8-6-13-11-16(9-7-12(13)10-14)21(19,20)18-15-4-2-1-3-5-15/h1-11,18H,17H2 |
InChI Key |
JTOOYRGIFYYFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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